Neoanhydropodophyllol

Übersicht

Beschreibung

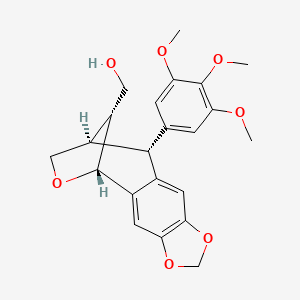

Neoanhydropodophyllol is a cyclolignan derivative with antineoplastic activity . It displays cytotoxicity against several cancer cells, including leukemia, lung carcinoma, and colon carcinoma . The molecular formula of Neoanhydropodophyllol is C22H24O7 .

Molecular Structure Analysis

The molecular structure of Neoanhydropodophyllol is complex, with a molecular weight of 400.4 g/mol . The exact 3D conformer and 2D structure can be found in the PubChem database .Physical And Chemical Properties Analysis

Neoanhydropodophyllol has a molecular weight of 400.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . It also has a rotatable bond count of 5 . The exact mass of Neoanhydropodophyllol is 400.15220310 g/mol .Wissenschaftliche Forschungsanwendungen

Bioremediation Potential

Neoanhydropodophyllol has been explored for its potential in bioremediation, particularly in the context of aquatic environments contaminated by pesticides. A study involving Pseudomonas monteilii and duckweed (Lemna aequinoctialis) revealed that certain strains could significantly enhance the removal of neonicotinoids, including dinotefuran, thiacloprid, and imidaclothiz, from water. This research indicates a novel approach to the bioremediation of neonicotinoids in aquatic systems using a plant-microbe partnership (Cai et al., 2022).

Role in Fungal-Plant Symbiosis

Neoanhydropodophyllol has also been studied in the context of endophytic fungi, particularly Neotyphodium species, and their relationships with host plants. These fungi are known to improve the host's tolerance to biotic and abiotic stresses, including heavy metal soil contamination. Research on tall fescue revealed that endophyte infection can benefit plant growth and tolerance to nickel stress, indicating a complex interplay between the endophyte, the host plant genotype, and environmental stressors (Mirzahosseini et al., 2014).

Enhancing Plant Resistance to Stress

In a broader agricultural context, neoanhydropodophyllol-related compounds have been associated with enhancing plant resistance to environmental stresses. For example, studies on perennial ryegrass indicated that endophytes could improve plant growth and seed yield under certain conditions, demonstrating the potential use of these fungal symbionts in improving agricultural productivity (Hesse et al., 2004).

Neuroprotective Properties

There is also evidence suggesting potential neuroprotective properties of neoanhydropodophyllol. For instance, Rhynchophylline, an active component isolated from species of the genus Uncaria, which includes neoanhydropodophyllol, has shown neuroprotective activity against methamphetamine cytotoxicity in cultured rat neurons. This indicates its potential therapeutic applications in protecting the central nervous system from drug-induced damage (Xu et al., 2012).

Potential Anti-Cancer Applications

Furthermore, neoanhydropodophyllol derivatives have been investigated for their anti-cancer properties. A study on neo-tanshinlactone analogues, for example, found that certain compounds exhibited potent and selective anti-breast cancer activity. This research highlights the potential of neoanhydropodophyllol and its derivatives as candidates for developing new anti-cancer therapies (Wang et al., 2006).

Eigenschaften

IUPAC Name |

[(1R,11R,12R,15R)-11-(3,4,5-trimethoxyphenyl)-5,7,14-trioxatetracyclo[10.2.1.02,10.04,8]pentadeca-2,4(8),9-trien-15-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O7/c1-24-18-4-11(5-19(25-2)22(18)26-3)20-12-6-16-17(29-10-28-16)7-13(12)21-14(8-23)15(20)9-27-21/h4-7,14-15,20-21,23H,8-10H2,1-3H3/t14-,15-,20+,21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPFRQMOPFLDIS-YJPXFSGGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3COC(C3CO)C4=CC5=C(C=C24)OCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]3CO[C@H]([C@H]3CO)C4=CC5=C(C=C24)OCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Neoanhydropodophyllol | |

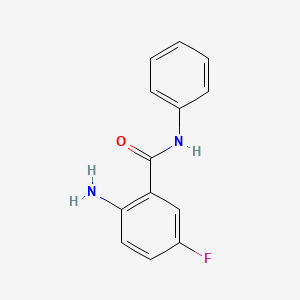

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.